Rivaroxaban Impurity 10

Description

Role of Process-Related Impurities in Anticoagulant Drug Development

Process-related impurities like this compound arise during synthetic manufacturing, storage, or environmental degradation of active pharmaceutical ingredients (APIs). In anticoagulant drugs such as rivaroxaban, these impurities can compromise therapeutic efficacy by altering the chemical stability or biological activity of the API. For instance, the presence of even trace amounts of Impurity 10 may interfere with rivaroxaban’s ability to inhibit factor Xa, a critical mechanism for preventing thrombotic events.

The synthesis of rivaroxaban involves complex multi-step reactions, including the formation of a morpholine ring and oxazolidinone core, which are prone to generating by-products such as Impurity 10. Analytical studies have demonstrated that this impurity originates from incomplete purification or side reactions during the coupling of intermediate compounds. Regulatory agencies mandate strict control over such impurities, typically requiring their concentrations to remain below 0.15% of the API.

Table 1: Key Chemical Properties of this compound

| Property | Value |

|---|---|

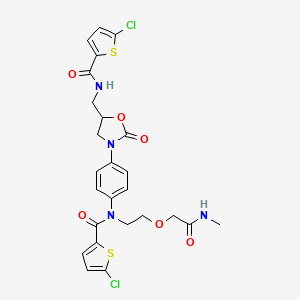

| Molecular Formula | $$ \text{C}{25}\text{H}{24}\text{Cl}{2}\text{N}{4}\text{O}{6}\text{S}{2} $$ |

| Molecular Weight | 611.5 g/mol |

| Synonyms | BCP23648, Rivaroxaban Impurity H |

| Regulatory Threshold | ≤0.15% (ICH Q3B) |

Advanced chromatographic techniques, such as high-performance liquid chromatography (HPLC), are employed to detect and quantify Impurity 10. A validated HPLC method using a Chiralpak IC column with gradient elution (acetonitrile/ethanol/water mobile phases) has proven effective in separating rivaroxaban from its impurities, achieving a resolution of >2.0 between adjacent peaks. This method’s specificity ensures accurate identification, even at concentrations as low as 0.025%.

Regulatory Significance of Impurity Profiling in Factor Xa Inhibitors

Impurity profiling is a cornerstone of pharmaceutical quality assurance, particularly for factor Xa inhibitors like rivaroxaban. The International Council for Harmonisation (ICH) guidelines Q3A–Q3D mandate rigorous characterization of impurities to ensure patient safety and product consistency. For this compound, compliance with these guidelines requires demonstrating that its levels remain within established thresholds across all manufacturing batches.

Regulatory submissions must include detailed analytical validation data, encompassing parameters such as specificity, linearity, precision, and accuracy. A study by Girase et al. (2019) validated an HPLC method for rivaroxaban impurities, achieving a linear range of 0.025–0.375% for Impurity 10 with a correlation coefficient ($$ R^2 $$) of 0.997. The method’s limit of quantification (LOQ) was determined to be 0.025%, ensuring sensitivity adequate for ICH standards.

Table 2: Validation Parameters for this compound Analysis

| Parameter | Value |

|---|---|

| Linearity Range | 0.025–0.375% |

| Correlation Coefficient | $$ R^2 = 0.997 $$ |

| Limit of Detection (LOD) | 0.012% |

| Limit of Quantification | 0.025% |

| Recovery at 100% Level | 98.5–101.2% |

The European Medicines Agency (EMA) and U.S. Food and Drug Administration (FDA) further emphasize the need for stability-indicating methods capable of detecting degradation products under stress conditions. Forced degradation studies involving heat, light, and hydrolytic agents have shown that this compound remains stable under typical storage conditions, with no significant increase observed during accelerated stability testing. These findings underscore the importance of robust analytical protocols in meeting global regulatory expectations.

Properties

Molecular Formula |

C25H24Cl2N4O6S2 |

|---|---|

Molecular Weight |

611.5 g/mol |

IUPAC Name |

5-chloro-N-[[3-[4-[(5-chlorothiophene-2-carbonyl)-[2-[2-(methylamino)-2-oxoethoxy]ethyl]amino]phenyl]-2-oxo-1,3-oxazolidin-5-yl]methyl]thiophene-2-carboxamide |

InChI |

InChI=1S/C25H24Cl2N4O6S2/c1-28-22(32)14-36-11-10-30(24(34)19-7-9-21(27)39-19)15-2-4-16(5-3-15)31-13-17(37-25(31)35)12-29-23(33)18-6-8-20(26)38-18/h2-9,17H,10-14H2,1H3,(H,28,32)(H,29,33) |

InChI Key |

CMEMJJHGXGOKPN-UHFFFAOYSA-N |

Canonical SMILES |

CNC(=O)COCCN(C1=CC=C(C=C1)N2CC(OC2=O)CNC(=O)C3=CC=C(S3)Cl)C(=O)C4=CC=C(S4)Cl |

Origin of Product |

United States |

Preparation Methods

Multi-Step Convergent Synthesis (Patent CN106432218A)

This patented method employs a five-stage synthesis with precise stoichiometric control:

Stage 1: Nucleophilic Aminolysis

Reacting S-(+)-N-(2,3-ethoxycarbonylpropyl)phthalimide (1.0 eq) with 4-(4-aminophenyl)morpholin-3-one (1.05 eq) in ethanol at 75–85°C for 4 hours yields the primary amine intermediate (Compound I, 82% yield).

Stage 2: Carbamate Formation

Treatment of Compound I with N,N'-carbonyldiimidazole (3.0 eq) in tetrahydrofuran at 60°C produces the activated carbamate (Compound II, 91% purity).

Stage 3: Chloroacetylation

Compound II undergoes reaction with chloroacetyl methylamine (2.5 eq) in acetone with potassium carbonate (3.0 eq) at 50°C, achieving 78% yield of Compound III after recrystallization.

Stage 4: Methylamine Cleavage

Exposure to 40% methylamine aqueous solution (10 eq) in methanol at 80°C for 3 hours generates the secondary amine (Compound IV, 85.8% yield).

Stage 5: Final Coupling

Reaction of Compound IV with 5-chlorothiophene-2-carboxylic acid (2.8 eq) and N,N'-carbonyldiimidazole (3.5 eq) in N,N-dimethylformamide at 30°C for 48 hours yields Impurity 10 (99.9% purity after acetic acid recrystallization).

Table 1: Critical Process Parameters for Patent CN106432218A Synthesis

| Stage | Temperature (°C) | Molar Ratio | Solvent System | Yield (%) | Purity (%) |

|---|---|---|---|---|---|

| 1 | 75–85 | 1:1.05 | Ethanol | 82 | 95.2 |

| 2 | 60 | 1:3.0 | THF | 91 | 98.7 |

| 3 | 50 | 1:2.5 | Acetone | 78 | 97.4 |

| 4 | 80 | 1:10 | Methanol | 85.8 | 99.1 |

| 5 | 30 | 1:2.8 | DMF | 76 | 99.9 |

Alternative One-Pot Methodology (Patent CN111333635A)

This streamlined approach condenses synthesis into three steps using novel coupling agents:

- Phthalimide activation of 5-chlorothiophene-2-carboxylic acid with N,N'-carbonyldiimidazole (2.2 eq) in dichloromethane at 25°C.

- Direct coupling with rivaroxaban intermediate RVXB-3 (1.0 eq) using triethylamine (3.0 eq) as base, achieving 89% conversion in 6 hours.

- Final purification via preparative HPLC (C18 column, acetonitrile/water gradient) yields 99.93% pure Impurity 10.

Analytical Method Development and Validation

The stability-indicating HPLC method from recent research employs:

- Column: Chiralpak IC (250 × 4.6 mm, 5 μm)

- Mobile Phase:

- A: Acetonitrile/ethanol/n-butylamine (95:5:0.5 v/v/v)

- B: Water/methanol/n-butylamine (50:50:0.5 v/v/v)

- Gradient: 0–25 min, 30–70% B at 0.8 mL/min flow

- Detection: UV at 254 nm.

Table 2: Method Validation Parameters for Impurity 10 Quantification

| Parameter | Result | ICH Guideline |

|---|---|---|

| Linearity (R²) | 0.9998 (1–150 μg/mL) | Q2(R1) |

| LOD | 0.03 μg/mL | Q2(R1) |

| LOQ | 0.10 μg/mL | Q2(R1) |

| Precision (%RSD) | 0.38 (Intra-day) | Q2(R1) |

| Accuracy (% Recovery) | 99.2–101.4 | Q2(R1) |

| Robustness | ±0.1% retention time | Q2(R1) |

Regulatory Considerations and Control Strategies

The European Medicines Agency mandates comprehensive impurity profiling, requiring:

- Batch-specific impurity quantification using validated methods.

- Toxicological assessment of impurities exceeding 0.10% threshold.

- Process validation demonstrating consistent impurity levels across three consecutive batches.

Recent stability studies show Impurity 10 increases by 0.02–0.05% per month under accelerated storage conditions (40°C/75% RH), necessitating protective packaging with desiccants.

Chemical Reactions Analysis

Rivaroxaban Impurity 10 undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include sodium bicarbonate, isobutyl chloroformate, and dichloromethane . The reaction conditions often involve specific temperatures, pH levels, and solvents to facilitate the desired transformations. Major products formed from these reactions include different derivatives of the impurity, which can be isolated and characterized using techniques such as chromatography and mass spectrometry .

Scientific Research Applications

Rivaroxaban Impurity 10 has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In pharmaceutical research, it is used to study the stability and degradation of Rivaroxaban, as well as to develop analytical methods for detecting and quantifying impurities . In biology and medicine, the impurity can be used to investigate the potential toxicological effects and safety profiles of Rivaroxaban. Industrial applications include quality control and regulatory compliance, ensuring that the final drug product meets the required standards .

Mechanism of Action

The mechanism of action of Rivaroxaban Impurity 10 is not as well-studied as that of Rivaroxaban itself. it is known that impurities can interact with various molecular targets and pathways, potentially affecting the overall activity of the drug. Rivaroxaban works by inhibiting Factor Xa, an enzyme involved in the coagulation cascade . Impurities like this compound may interfere with this mechanism, either by directly interacting with Factor Xa or by affecting other components of the coagulation pathway .

Comparison with Similar Compounds

Research Findings and Regulatory Considerations

Q & A

Q. What validated HPLC methods are recommended for detecting and quantifying Rivaroxaban Impurity 10 in pharmaceutical samples?

A reverse-phase HPLC (RP-HPLC) method using a Zorbax SB C18 column (250 × 4.6 mm, 3.5 µm) with a gradient mobile phase (buffer: 0.02 M KH₂PO₄ pH 3.0 and acetonitrile:methanol solvent mixture) is widely validated. Key parameters include a flow rate of 1.0 mL/min, detection at 240 nm, and column temperature of 45°C. Precision studies showed %RSD ≤2.44% for impurities, with recovery rates between 80–120% for spiked samples .

Q. How do variations in chromatographic conditions affect the resolution of this compound?

Robustness testing under altered flow rates (±0.1 mL/min), column temperatures (40–50°C), and buffer pH (±0.2 units) confirmed consistent resolution (>1.5) between Impurity 10 and adjacent peaks. For example, flow rate changes impacted retention times but maintained specificity, while pH adjustments did not compromise peak purity .

Q. What sample preparation protocols ensure stability during Impurity 10 analysis?

Sample solutions spiked with impurities remain stable for 24 hours at 25°C or 2–8°C. Use a diluent combining methanol:acetonitrile:water (500:500:500 v/v) to prevent degradation. System suitability requires ≤5% RSD for Rivaroxaban peak area in six replicate injections .

Advanced Research Questions

Q. How can forced degradation studies differentiate this compound from process-related degradation products?

Stress testing under acid hydrolysis (1 M HCl, 80°C), oxidation (5% H₂O₂, 40°C), and thermal/photoexposure (80°C, 1.2 million lux hours) reveals degradation pathways. For instance, Rivaroxaban degrades significantly in acidic conditions, but Impurity 10 remains resolved (resolution >2.0) in chromatograms, confirming method specificity .

Q. What advanced analytical techniques are employed to confirm the structural identity of Impurity 10?

LC-MS/MS and NMR are critical for structural elucidation. Preparative chromatography isolates Impurity 10, followed by high-resolution MS for molecular weight determination and ¹H/¹³C-NMR for functional group analysis. Purity (>99%) is confirmed via HPLC, ensuring suitability as a reference standard .

Q. How should researchers address discrepancies in Impurity 10 quantification during inter-laboratory studies?

Analyze intermediate precision by varying analysts, instruments, and column lots. For example, %RSD differences between method precision (0.72–2.44%) and intermediate precision studies highlight reproducibility challenges. Calibration curves (LOQ: 0.15–250% of specification limits) and matrix-matched standards improve cross-lab consistency .

Q. What is the pharmacological significance of this compound’s Factor Xa inhibitory activity (IC₅₀ = 66 nM)?

Impurity 10’s potent Factor Xa inhibition suggests potential off-target effects in anticoagulant therapies. Researchers must evaluate its pharmacokinetic impact using in vitro assays (e.g., thrombin generation tests) and compare IC₅₀ values with Rivaroxaban’s parent compound to assess clinical relevance .

Methodological Notes

- Data Contradiction Analysis : Discrepancies in recovery rates or precision may arise from column aging or mobile phase preparation errors. Regular system suitability checks and adherence to ICH Q2(R1) guidelines mitigate variability .

- Eco-Friendly Alternatives : Ethanol-based HPLC methods (e.g., X-Bridge C18 column with ethanol:water gradients) align with green chemistry principles but require validation for Impurity 10 specificity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.